molecular formula C9H6N2O3 B11907055 6-Nitroquinolin-4(3h)-one

6-Nitroquinolin-4(3h)-one

Cat. No.: B11907055
M. Wt: 190.16 g/mol
InChI Key: LNTXADAGZCZXGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-nitroquinolin-4(1H)-one is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6-position and a keto group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitroquinolin-4(1H)-one typically involves the nitration of quinolin-4(1H)-one. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 6-nitroquinolin-4(1H)-one are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure better control over reaction conditions and higher yields.

Mechanism of Action

The mechanism of action of 6-nitroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, its biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitroquinolin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

6-nitro-3H-quinolin-4-one

InChI

InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,4-5H,3H2

InChI Key

LNTXADAGZCZXGO-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.